4-Tert-butyl-2-hydroxy-N-methylbenzamide
Description
4-Tert-butyl-2-hydroxy-N-methylbenzamide is a substituted benzamide derivative characterized by a tert-butyl group at the para position, a hydroxyl group at the ortho position, and an N-methylamide moiety.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-tert-butyl-2-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)8-5-6-9(10(14)7-8)11(15)13-4/h5-7,14H,1-4H3,(H,13,15) |
InChI Key |
SVGRRSWKERNEIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(=O)NC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-hydroxy-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-tert-butyl-2-hydroxybenzoic acid and methylamine.
Amidation Reaction: The carboxylic acid group of 4-tert-butyl-2-hydroxybenzoic acid is converted to an amide by reacting it with methylamine under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 4-Tert-butyl-2-hydroxy-N-methylbenzamide.
Industrial Production Methods
Industrial production methods for 4-Tert-butyl-2-hydroxy-N-methylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-tert-butyl-2-hydroxybenzaldehyde or 4-tert-butyl-2-hydroxybenzoic acid.
Reduction: Formation of 4-tert-butyl-2-hydroxy-N-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
4-Tert-butyl-2-hydroxy-N-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Solubility : The hydroxyl group in 4-Tert-butyl-2-hydroxy-N-methylbenzamide enhances hydrophilicity compared to methoxy (logP ~2.1 for 4-tert-butyl-N-(4-methoxyphenyl)benzamide) or tert-butyl-substituted analogs .
- Thermal Stability : Melting points for related compounds (e.g., 124–126°C for N-(tert-butyl)-2-(4-chlorophenyl)acetamide derivatives) suggest that bulky substituents like tert-butyl improve thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
